1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea
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Overview
Description
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea typically involves the following steps:
Formation of the 2,3-Dihydrobenzo[b][1,4]dioxin ring: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Attachment of the pyrimidinyl group: The 2-methyl-6-propoxypyrimidin-4-yl group can be introduced via a nucleophilic substitution reaction.
Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate or a carbodiimide to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings or the urea linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-aminophenyl)urea: A similar compound with a different substituent on the phenyl ring.
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(2-methylpyrimidin-4-yl)amino)phenyl)urea: A compound with a different pyrimidinyl group.
Uniqueness
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4/c1-3-10-32-22-14-21(24-15(2)25-22)26-16-4-6-17(7-5-16)27-23(29)28-18-8-9-19-20(13-18)31-12-11-30-19/h4-9,13-14H,3,10-12H2,1-2H3,(H,24,25,26)(H2,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCIOCDRHMGBAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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